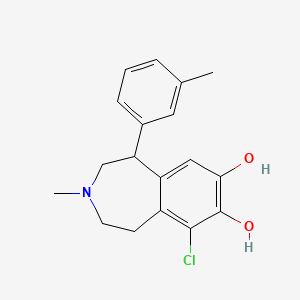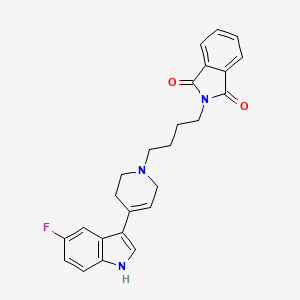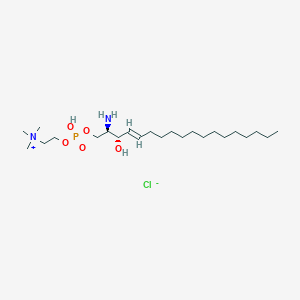
Sphingosine phosphorylcholine
説明
Sphingosine phosphorylcholine (SPC) is a bioactive lipid that mediates intracellular and extracellular signaling . It is a part of sphingolipids, a class of cell membrane lipids that include sphingomyelin, an important phospholipid . SPC is synthesized from sphingosine via the action of an enzyme known as sphingosine cholinephosphotransferase .
Synthesis Analysis
Sphingosine, the precursor substrate for the synthesis of S1P, is derived by the hydrolysis of ceramide during the sequential degradation of plasma membrane glycosphingolipids and sphingomyelin . The catabolically generated sphingosine is phosphorylated by either of two sphingosine kinases, SPHK1 and SPHK2, to produce S1P . S1P can be synthesized both intra- and extracellularly .Molecular Structure Analysis
Sphingosine phosphorylcholine is a complex molecule with a unique structure. It is an 18-carbon amino alcohol with an unsaturated hydrocarbon chain . The structure of S1PR1, a receptor of S1P, has been studied using cryo-electron microscopy .Chemical Reactions Analysis
Sphingosine is phosphorylated by sphingosine kinases to form S1P, a critical step in the sphingolipid metabolism . The reaction involves the substrates CDP-choline and sphingosine, and the products are CMP and sphingosyl-phosphocholine .Physical And Chemical Properties Analysis
Sphingolipids, including SPC, serve dual roles as structural entities in cellular membranes and bioactive signaling molecules that modulate signal transduction . They are relatively saturated molecules, making them more resistant to oxidative stress than most glycerolipids .科学的研究の応用
Angiogenic Potential : SPC and its hydrolytic product, sphingosine, have been shown to induce chemotactic migration and morphologic differentiation of human and bovine endothelial cells. These compounds elicit effects comparable to vascular endothelial cell growth factor and are considered to have angiogenic potential, which might be significant in neural tissue angiogenesis following trauma or neoplastic growth (Boguslawski et al., 2000).
Mitogenic Effect : SPC has been identified as a wide-spectrum growth-promoting agent for various cell types, including Swiss 3T3 fibroblasts. Its mitogenic effect is potentially due to the activation of specific signaling pathways, distinct from those used by structurally related molecules like sphingosine or sphingosine-1-phosphate (Desai et al., 1993).
Detection System Development : The development of an enzyme-linked aptamer assay system using RNA aptamers that bind to SPC has been reported. This system distinguishes SPC from structurally related sphingosine 1-phosphate (S1P) and is significant for medical diagnosis and understanding the biological role of SPC (Horii et al., 2010).
Cellular Signaling in TNF Pathways : SPC, as a sphingomyelin metabolite, is involved in cellular signaling associated with the generation of ceramide, a critical molecule in diverse cell surface membrane receptor regulation. This implicates SPC in various cellular functions through its involvement in signaling cascades (Krönke, 1999).
Impact on Metastatic Cancer Cells : SPC has been shown to influence the viscoelasticity of metastatic cancer cells. This finding is crucial for understanding and potentially modulating the migration and other actions of these cells, which could have implications for cancer treatment (Park et al., 2016).
Multi-functional Role : SPC is known to act as a lipid mediator for cell type-specific functions in major tissues like the heart, blood vessels, skin, brain, and the immune system. Despite sparse pharmacological data, SPC's role as a mitogen and potentially as a pro-inflammatory mediator has been noted (Nixon et al., 2008).
特性
IUPAC Name |
2-[[(E,2R,3S)-2-amino-3-hydroxyoctadec-4-enoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49N2O5P.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4;/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3;1H/b18-17+;/t22-,23+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTWQKXBJUBAKS-WQADZSDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCC[N+](C)(C)C)N)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)(O)OCC[N+](C)(C)C)N)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H50ClN2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sphingosine phosphorylcholine | |
CAS RN |
10216-23-6 | |
| Record name | Sphingosine phosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010216236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



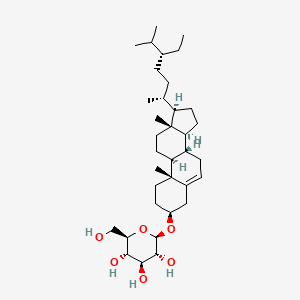
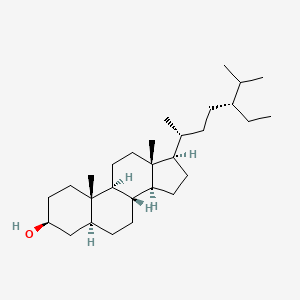
![methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate](/img/structure/B1680994.png)
![1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B1680995.png)
![8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1680996.png)
![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)
![2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide](/img/structure/B1680998.png)
![2-Phenylnaphtho[2,3-D]oxazole-4,9-dione](/img/structure/B1680999.png)
![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)
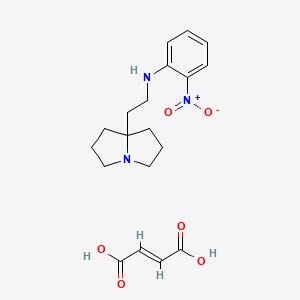
![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)
![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)
